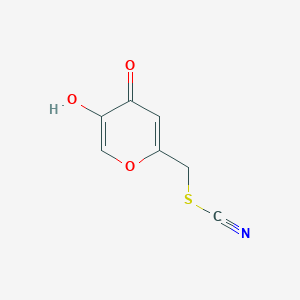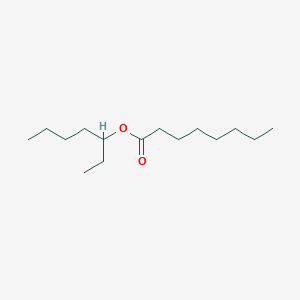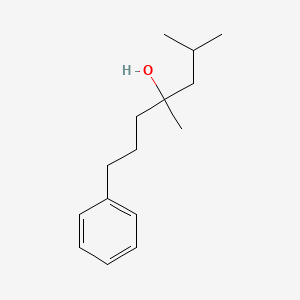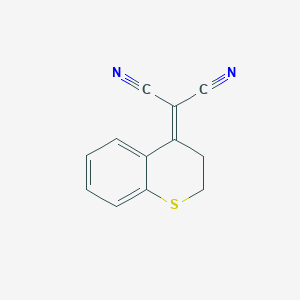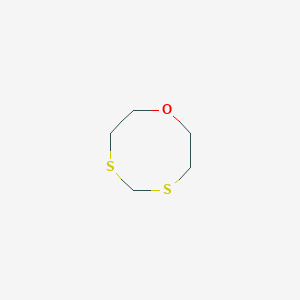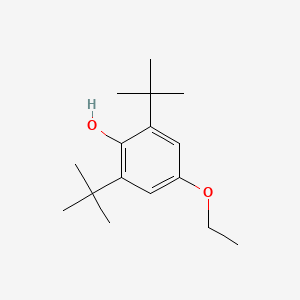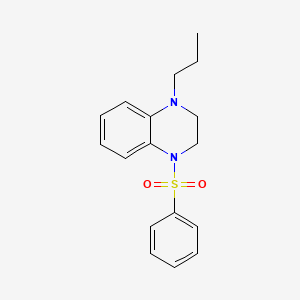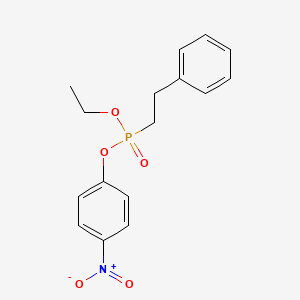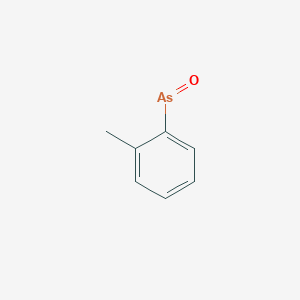
(2-Methylphenyl)(oxo)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a methyl group attached to a phenyl ring, which is further bonded to an oxoarsane group. It is a specialty chemical used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(oxo)arsane typically involves the reaction of 2-methylphenylmagnesium bromide with arsenic trioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(oxo)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2-Methylphenyl)(oxo)arsane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(oxo)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with DNA, causing changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the methyl group.
Diphenylarsine oxide: Contains two phenyl groups instead of one methylphenyl group.
Triphenylarsine oxide: Contains three phenyl groups.
Uniqueness
(2-Methylphenyl)(oxo)arsane is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications .
Properties
CAS No. |
5410-88-8 |
|---|---|
Molecular Formula |
C7H7AsO |
Molecular Weight |
182.05 g/mol |
IUPAC Name |
1-arsoroso-2-methylbenzene |
InChI |
InChI=1S/C7H7AsO/c1-6-4-2-3-5-7(6)8-9/h2-5H,1H3 |
InChI Key |
LYRKQJQDUDYXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



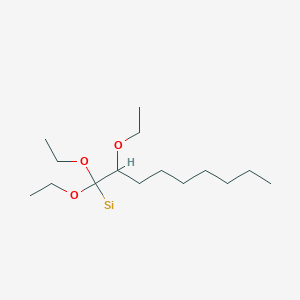
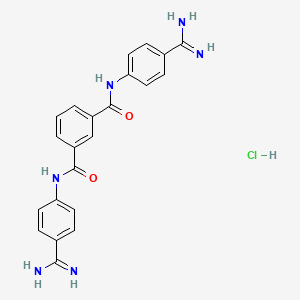
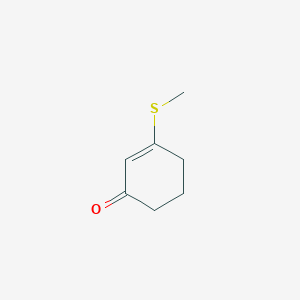
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
